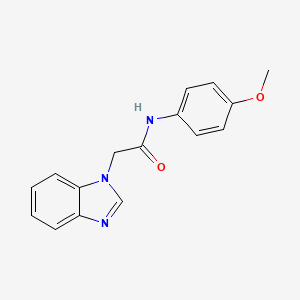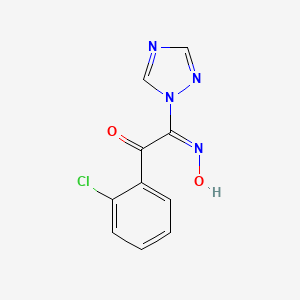![molecular formula C20H20Cl2N2O B5408605 {3-[(2-chlorobenzyl)oxy]benzyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B5408605.png)
{3-[(2-chlorobenzyl)oxy]benzyl}(2-pyridinylmethyl)amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{3-[(2-chlorobenzyl)oxy]benzyl}(2-pyridinylmethyl)amine hydrochloride, also known as TAK-659, is a small molecule inhibitor that targets spleen tyrosine kinase (SYK). This compound has shown promising results in preclinical studies and is being investigated for its potential use in the treatment of various types of cancer and autoimmune diseases.
作用機序
SYK is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells, including B cells, T cells, and myeloid cells. SYK activation leads to downstream signaling events that regulate cell proliferation, survival, and differentiation. {3-[(2-chlorobenzyl)oxy]benzyl}(2-pyridinylmethyl)amine hydrochloride inhibits SYK kinase activity by binding to the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation of downstream signaling molecules.
Biochemical and Physiological Effects:
In addition to its antitumor activity, this compound has also been shown to have immunomodulatory effects. In vitro studies have demonstrated that this compound inhibits B-cell receptor signaling and antibody production, as well as T-cell receptor signaling and cytokine production. In vivo studies have shown that this compound reduces the number of activated B cells and T cells in lymphoid tissues, suggesting that it may have potential as an immunosuppressive agent.
実験室実験の利点と制限
One advantage of {3-[(2-chlorobenzyl)oxy]benzyl}(2-pyridinylmethyl)amine hydrochloride is its specificity for SYK kinase, which reduces the potential for off-target effects. Another advantage is its potent antitumor activity in preclinical models, which suggests that it may have potential as a cancer therapeutic. One limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings. Additionally, further studies are needed to determine the optimal dosing regimen and potential side effects of this compound in humans.
将来の方向性
There are several potential future directions for research on {3-[(2-chlorobenzyl)oxy]benzyl}(2-pyridinylmethyl)amine hydrochloride. One area of interest is its potential use in combination with other cancer therapies, such as chemotherapy or immunotherapy. Another area of interest is its potential use in autoimmune diseases, such as rheumatoid arthritis or multiple sclerosis. Additionally, further studies are needed to determine the optimal dosing regimen and potential side effects of this compound in humans, as well as its potential as an immunomodulatory agent.
合成法
The synthesis of {3-[(2-chlorobenzyl)oxy]benzyl}(2-pyridinylmethyl)amine hydrochloride involves several steps starting from commercially available starting materials. The key intermediate in the synthesis is 3-[(2-chlorobenzyl)oxy]benzaldehyde, which is obtained by reacting 2-chlorobenzyl chloride with 3-hydroxybenzaldehyde in the presence of a base. This intermediate is then coupled with 2-pyridinylmethylamine in the presence of a coupling agent to obtain the final product, this compound.
科学的研究の応用
{3-[(2-chlorobenzyl)oxy]benzyl}(2-pyridinylmethyl)amine hydrochloride has been extensively studied in preclinical models of cancer and autoimmune diseases. In vitro studies have shown that this compound inhibits SYK kinase activity and downstream signaling pathways, leading to decreased proliferation and survival of cancer cells. In vivo studies have demonstrated that this compound has potent antitumor activity in various mouse models of cancer, including lymphoma, leukemia, and solid tumors.
特性
IUPAC Name |
1-[3-[(2-chlorophenyl)methoxy]phenyl]-N-(pyridin-2-ylmethyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O.ClH/c21-20-10-2-1-7-17(20)15-24-19-9-5-6-16(12-19)13-22-14-18-8-3-4-11-23-18;/h1-12,22H,13-15H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXGXGMCZVKBAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC(=C2)CNCC3=CC=CC=N3)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-(1-adamantyl)ethyl]-3-(4-bromophenyl)acrylamide](/img/structure/B5408524.png)

![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-isobutylacetamide](/img/structure/B5408538.png)
![4-[4-(4-biphenylylcarbonyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5408542.png)
![N-[(5-methyl-2-pyrazinyl)methyl]-2-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5408547.png)


![2-ethyl-7-(4-isopropylphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5408562.png)
![N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5408577.png)
![4-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-1,8-dioxa-4,11-diazaspiro[5.6]dodecane dihydrochloride](/img/structure/B5408588.png)
![N-(3-{3-[2-(4-methoxyphenyl)ethyl]-1-piperidinyl}-3-oxopropyl)methanesulfonamide](/img/structure/B5408592.png)
![1-(2-furoyl)-4-[(2-methylphenyl)acetyl]piperazine](/img/structure/B5408597.png)
![4-[3-hydroxy-3-(hydroxymethyl)-1-piperidinyl]-4-oxo-1-phenyl-1-butanone](/img/structure/B5408602.png)
![1-[(3-fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5408617.png)
